4-Methoxynaphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

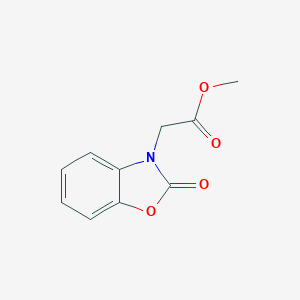

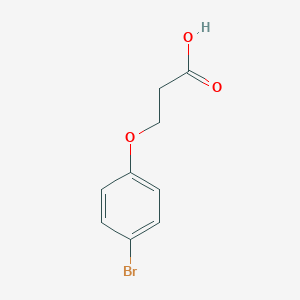

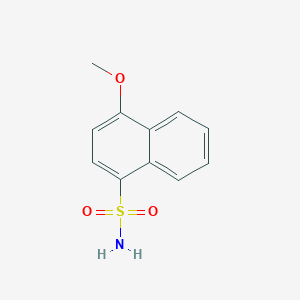

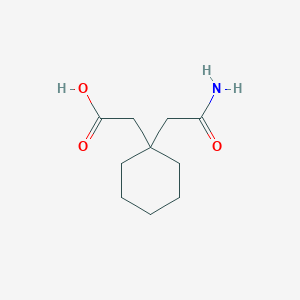

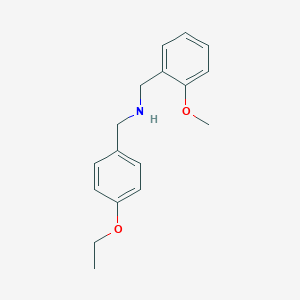

4-Methoxynaphthalene-1-sulfonamide is a chemical compound with the molecular formula C11H11NO3S . It is used in various applications due to its sulfonamide group .

Synthesis Analysis

Sulfonamides, including 4-Methoxynaphthalene-1-sulfonamide, can be synthesized through various methods. One such method involves the reaction between substituted sulfonamides and aromatic aldehydes . Another efficient strategy for the preparation of sulfonamides involves NH4I-mediated amination of sodium sulfinates .Molecular Structure Analysis

The molecular structure of 4-Methoxynaphthalene-1-sulfonamide consists of a naphthalene core substituted with a methoxy group and a sulfonamide group .Chemical Reactions Analysis

The chemical reactions involving sulfonamides have been extensively studied. For instance, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxynaphthalene-1-sulfonamide can be found in various databases like PubChem .Scientific Research Applications

Proton Exchange Membranes for Fuel Cell Applications

4-Methoxynaphthalene-1-sulfonamide derivatives have been utilized in the development of proton exchange membranes (PEMs) for fuel cells. Research by Kim, Robertson, and Guiver (2008) introduced comb-shaped poly(arylene ether sulfone)s copolymers incorporating methoxy groups, which after functionalization, exhibited high proton conductivity, making them suitable for PEM material in fuel cells Kim, D., Robertson, G., & Guiver, M. (2008). This illustrates the chemical's potential in enhancing the efficiency and performance of fuel cell technology.

Fluorescent Sensing for CN- in Water

4-Amino-3-hydroxynaphthalene-1-sulfonic acid, a compound closely related to 4-Methoxynaphthalene-1-sulfonamide, demonstrated utility in fluorescent sensing of CN- ions in water, indicating a novel approach for selective recognition of CN- anions by Shi et al. (2013). This work highlights the application in environmental monitoring and safety Shi, B., Zhang, P., Wei, T., Yao, H., Lin, Q., & Zhang, Y. (2013).

Corrosion Inhibition

A study on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (closely related to 4-Methoxynaphthalene-1-sulfonamide) by Bouklah, Hammouti, Lagrenée, and Bentiss (2006) revealed its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid, with significant efficiency and potential for industrial applications in protecting metals against corrosion Bouklah, M., Hammouti, B., Lagrenée, M., & Bentiss, F. (2006).

Mechanism of Action

Target of Action

4-Methoxynaphthalene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 4-Methoxynaphthalene-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting folic acid synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria. Folic acid is a precursor for the synthesis of nucleotides, which are essential components of DNA and RNA. By inhibiting folic acid synthesis, sulfonamides prevent bacteria from replicating their DNA and producing essential proteins, thereby inhibiting their growth .

Pharmacokinetics

They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The primary result of 4-Methoxynaphthalene-1-sulfonamide’s action is the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA and producing essential proteins. This leads to the death of the bacteria or inhibits their growth, effectively treating the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxynaphthalene-1-sulfonamide. Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . Therefore, the environmental presence of sulfonamides and their metabolites can be serious threats to ecosystems and human health .

properties

IUPAC Name |

4-methoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHDRZCQJLIEIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355441 |

Source

|

| Record name | 1-Naphthalenesulfonamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95834-50-7 |

Source

|

| Record name | 1-Naphthalenesulfonamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)